molecular formula C14H15N3 B2785693 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine CAS No. 929973-44-4

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine

Numéro de catalogue: B2785693
Numéro CAS: 929973-44-4
Poids moléculaire: 225.295
Clé InChI: DBOFAIZAMCFPNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Tetrahydroquinazoline Research

Tetrahydroquinazolines first gained attention in the mid-20th century as synthetic intermediates for alkaloid analogs. Early work focused on their cyclocondensation synthesis from isophorone, aromatic aldehydes, and thiourea, yielding derivatives with modest antimicrobial activity. The 1980s marked a turning point with the discovery of tetrahydroquinazoline-based antifolates, which inhibited thymidylate synthase in cancer cells. By the 2000s, advances in asymmetric hydrogenation enabled the production of enantiopure derivatives, critical for optimizing target selectivity. A landmark study in 2020 demonstrated that 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine derivatives inhibit topoisomerase IIα (topoIIα) with 100-fold selectivity over topoIIβ, circumventing the leukemogenic risks associated with conventional topoII poisons.

Significance of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine in Current Research

This compound’s significance stems from its dual role as a topoII catalytic inhibitor and kinase modulator. In enzymatic assays, the (6R)-enantiomer (ARN-21934) exhibits an IC50 of 2 μM against topoIIα-mediated DNA relaxation, outperforming etoposide (IC50 = 120 μM) while avoiding DNA damage. Comparative data illustrate its potency:

Parameter ARN-21934 Etoposide
TopoIIα inhibition (IC50) 2 μM 120 μM
Metabolic stability (t1/2) >120 min 45 min
Blood-brain barrier penetration Yes No

Additionally, its 4-aminopyridine substituent enables interactions with ATP-binding pockets in epidermal growth factor receptor (EGFR) kinases, mirroring pharmacophores in gefitinib. This dual functionality positions it as a multitarget agent for resistant cancers.

Structural Classification within Quinazoline Pharmacophore Family

The compound belongs to the 5,6,7,8-tetrahydroquinazoline subclass, distinguished by a partially saturated bicyclic core. Key structural features include:

  • Core : A tetrahydroquinazoline system with chair conformation, enhancing planarity for DNA intercalation.
  • Substituents :
    • 2-Phenyl group: Enhances π-π stacking with tyrosine residues in topoII’s DNA-binding domain.
    • 6-Amino group: Participates in hydrogen bonding with Asp479 in topoIIα’s catalytic site.

Comparative analysis with related scaffolds reveals distinct advantages:

Scaffold Aromaticity Chirality Solubility (LogP)
Quinazoline Fully aromatic Absent 2.1
Tetrahydroquinazoline Partial Present 1.4
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine Partial (6R) 0.9

The reduced aromaticity and chiral center at C6 improve solubility and stereoselective target engagement.

Evolutionary Significance in Drug Discovery Paradigms

This scaffold addresses two major challenges in oncology:

  • TopoII Poisoning Mitigation : Unlike etoposide, which stabilizes DNA-topoII cleavage complexes, 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine inhibits topoII’s ATPase domain, preventing DNA damage and secondary leukemias.
  • Kinase Resistance Overcoming : The 2-phenyl group mimics gefitinib’s aniline moiety, enabling activity against EGFR T790M mutants.

Its pharmacokinetic profile—oral bioavailability (F = 78%), brain penetration (Cbrain/Cplasma = 0.5), and negligible hERG inhibition—supports CNS-targeted therapies. Modular synthesis via alkylidene malonate conjugations further enables rapid diversification.

Propriétés

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-5,9,12H,6-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFAIZAMCFPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2CC1N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzylamine with benzaldehyde under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Pharmaceutical Development

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine has been identified as a promising candidate for drug development due to its unique pharmacological properties. Notably:

  • P2X1-Purinoceptor Antagonism : This compound acts as an antagonist at P2X1-purinoceptors, which are implicated in male fertility. Studies suggest that antagonizing these receptors may provide a novel non-hormonal approach to male contraception by inhibiting sperm transport in the vas deferens .
  • Anti-inflammatory and Antibacterial Properties : Research indicates that 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine exhibits anti-inflammatory and antibacterial effects. These properties enhance its potential as a therapeutic agent against various infections and inflammatory conditions.

Cancer Research

The compound's role in cancer treatment is particularly noteworthy:

  • Inhibition of Topoisomerase II : 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine derivatives have been shown to inhibit human topoisomerase II, a validated target for anticancer therapies. Unlike traditional topoisomerase inhibitors that act as poisons leading to DNA cleavage, these derivatives inhibit the enzyme without causing DNA intercalation. This mechanism may reduce the risk of secondary leukemias associated with conventional treatments .

Synthesis and Derivative Development

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine has been optimized using various methodologies:

Synthesis MethodDescriptionYield
α-Aminoamidines ReactionUtilizes α-aminoamidines to synthesize derivatives under mild conditionsExcellent yields
Continuous Flow ReactorsEnhances efficiency and yield in industrial applicationsImproved scalability

These methods facilitate the production of novel derivatives that can be screened for enhanced biological activity and specificity against various targets .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine:

  • Male Contraception Study : In laboratory settings, compounds derived from 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine were tested for their ability to inhibit P2X1-purinoceptors in isolated rat vas deferens preparations. The results indicated a significant reduction in contractile responses to electrical stimulation when treated with these compounds .
  • Anticancer Activity : A study demonstrated that certain derivatives of this compound exhibited broad antiproliferative activity against various human cancer cell lines while maintaining favorable pharmacokinetic profiles. This suggests potential for further development into clinical candidates for cancer therapy .
  • Antitubercular Activity : Molecular docking studies indicated that derivatives of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine show high binding affinity for enzymes critical to Mycobacterial tuberculosis. This positions them as promising candidates for developing new antitubercular agents against drug-resistant strains .

Mécanisme D'action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name : 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine
  • Molecular Formula : C₁₄H₁₅N₃
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 929973-44-4
  • Structural Features : A tetrahydroquinazoline core with a phenyl substituent at position 2 and an amine group at position 6 .

Synthesis and Availability: The compound is commercially available as a research chemical (e.g., from CymitQuimica and AK Scientific), often in dihydrochloride or hydrochloride salt forms .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine Phenyl (C2), NH₂ (C6) C₁₄H₁₅N₃ 225.29 Aromatic phenyl enhances π-π interactions; amine enables hydrogen bonding.
6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine CF₃ (C6), NH₂ (C2) C₉H₁₀F₃N₃ 229.19 Electron-withdrawing CF₃ increases metabolic stability and lipophilicity.
2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine CH₃ (C2), NH₂ (C6) C₉H₁₃N₃ ~163.22 (estimated) Smaller alkyl group reduces steric hindrance; lower molecular weight.
6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine CH₃ (C6,6), NH₂ (C2) C₁₀H₁₅N₃ 177.25 Dimethyl groups enhance ring rigidity and may improve solubility.

Key Observations :

  • Phenyl vs. Trifluoromethyl : The phenyl group (C2) in the target compound facilitates aromatic interactions in biological targets, while the CF₃ group (C6) in the analog enhances lipophilicity and resistance to oxidative metabolism .
  • Positional Effects : Substitution at C2 (phenyl/methyl) vs. C6 (CF₃/dimethyl) alters electronic and steric profiles, impacting binding affinity and pharmacokinetics.

Activité Biologique

Overview

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This tetrahydroquinazoline derivative exhibits a range of pharmacological effects through various mechanisms of action, making it a candidate for further therapeutic development.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a phenyl group at the 2-position and an amine group at the 6-position. This specific substitution pattern enhances its biological activity compared to other tetrahydroquinazolines. The dihydrochloride form improves its solubility and stability in aqueous solutions, which is beneficial for biological applications.

Compound Name Structure Notable Activity
2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amineStructureAntimicrobial, Antitumor

Target Interaction

The primary target for 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is the P2X1-purinoceptor , where it acts as a noncompetitive antagonist. This interaction leads to the inhibition of contractions mediated by ATP, impacting various physiological processes .

Enzyme Inhibition

Additionally, this compound has been shown to inhibit several essential enzymes in Mycobacterium tuberculosis:

  • Dihydrofolate reductase (DHFR) : Involved in nucleic acid synthesis.
  • Pantothenate kinase (Mt PanK) : Key in coenzyme A biosynthesis.
  • FAD-containing oxidoreductase DprE1 (Mt DprE1) : Important for mycobacterial cell wall synthesis .

Anticancer Properties

Research indicates that 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine exhibits potent anticancer activity. It has shown broad antiproliferative effects against various human cancer cell lines. For instance:

  • In vitro studies demonstrated significant inhibition of human topoisomerase IIα with an IC50 value indicative of its potential as an anticancer agent .

The compound's ability to induce apoptosis and cell cycle arrest further supports its role as an antitumor agent. The mechanism involves downregulation of cyclins and cyclin-dependent kinases (CDKs) that are critical for cell cycle progression .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Its effectiveness against bacterial strains suggests potential applications in treating infections caused by resistant pathogens. The dual action as both an antimicrobial and antitumor agent positions it as a valuable candidate for therapeutic development.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the efficacy of various tetrahydroquinazoline derivatives against cancer cells. The results indicated that modifications in the phenyl moiety significantly affected the potency and selectivity towards different cancer types .
  • Antimycobacterial Activity : Another investigation focused on the inhibition of key enzymes in Mycobacterium tuberculosis. The findings revealed that 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine effectively inhibited DHFR with a binding affinity that suggests its potential as an antitubercular agent .
  • Pharmacokinetics : Studies on pharmacokinetic profiles showed favorable absorption and distribution characteristics for this compound. Its structural modifications could enhance bioavailability while minimizing toxicity .

Q & A

Q. What are the key synthetic routes for 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursor amines with carbonyl-containing reagents under controlled conditions. For example, analogous tetrahydroquinazoline derivatives are synthesized using inert atmospheres (to prevent oxidation), solvents like DMF or THF, and catalysts such as tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura couplings . Reaction monitoring via TLC or HPLC is critical to track progress and minimize by-products. Optimization includes adjusting temperature (e.g., microwave-assisted heating at 150°C for accelerated reactions) and stoichiometric ratios of boronic acids or amines .

Q. How can researchers verify the structural integrity of 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine?

Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR provide details on hydrogen and carbon environments, with characteristic peaks for the tetrahydroquinazoline core and phenyl substituents .
  • X-ray Crystallography: Resolves absolute configuration and bond geometries, as demonstrated for related tetrahydroimidazo-benzothiazole derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., ESI-MS with <5 ppm error) .

Q. What preliminary biological screening methods are recommended for this compound?

Initial pharmacological evaluation includes:

  • Kinase Inhibition Assays: Test against CDC2-like kinases (CLK) using fluorescence-based or radiometric protocols .
  • Cytotoxicity Studies: Employ cell viability assays (e.g., MTT) in cancer cell lines to assess antiproliferative potential .
  • ADME-Tox Profiling: Use in vitro models (e.g., hepatic microsomes for metabolic stability, Caco-2 cells for permeability) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays: Validate kinase inhibition results using both biochemical (e.g., Reaction Biology’s kinase panel) and cellular (e.g., Western blot for phosphorylation markers) approaches .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., phenyl ring functionalization) to isolate contributions to activity .
  • Computational Docking: Compare binding poses in homology models of target proteins (e.g., CLK1) to explain potency differences .

Q. What strategies improve selectivity in derivatives of 2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine?

Selectivity can be enhanced via:

  • Position-Specific Modifications: Introduce bulky groups at the 2-phenyl position to sterically hinder non-target interactions .
  • Scaffold Hopping: Replace the tetrahydroquinazoline core with pyrimidine or benzothiazole moieties while retaining key pharmacophores .
  • Proteome-Wide Profiling: Use affinity chromatography or thermal shift assays to identify off-target binding .

Q. What advanced techniques are used to study the compound’s mechanism of action in DNA topoisomerase inhibition?

Key methodologies include:

  • Fluorescent Probes: Synthesize 18^{18}F-labeled analogs to track cellular localization via PET imaging .
  • DNA Relaxation Assays: Monitor supercoiled DNA conversion using agarose gel electrophoresis in the presence of recombinant topoisomerase II .
  • Single-Molecule Studies: Employ optical or magnetic tweezers to observe real-time DNA unwinding dynamics .

Q. How can synthetic challenges in scaling up the compound be addressed?

Scale-up hurdles (e.g., low yields, purification difficulties) are mitigated by:

  • Flow Chemistry: Improve heat/mass transfer for exothermic reactions (e.g., cyclizations) .
  • Green Solvent Systems: Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Automated Chromatography: Utilize flash column systems with gradient elution (e.g., 5→65% ethyl acetate in hexanes) for consistent purity >95% .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in toxicity data between in vitro and in vivo models?

Discrepancies may stem from metabolic differences or bioavailability. Solutions include:

  • Metabolite Identification: Use LC-MS/MS to profile hepatic metabolites and assess their toxicity .
  • Pharmacokinetic Modeling: Correlate plasma exposure levels (AUC) with observed toxicities in rodents .
  • Organ-on-a-Chip Models: Mimic human liver and kidney tissues to bridge in vitro-in vivo gaps .

Methodological Resources

  • Synthetic Protocols: Detailed procedures for Suzuki couplings and cyclizations .
  • Analytical Workflows: HRMS and NMR parameters for structural validation .
  • Biological Assays: Kinase inhibition and cytotoxicity protocols .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.